4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Techniques like microwave activation can be used to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups . The pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole .
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole .
Uniqueness
4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-2-5-16(6-3-14)24-18-7-4-15(12-17(18)20(21)22)13-19-8-10-23-11-9-19/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFGPVHWGVONAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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